molecular formula C18H18O6 B14339965 Acetic acid;phenanthrene-3,4-diol CAS No. 95833-48-0

Acetic acid;phenanthrene-3,4-diol

Cat. No.: B14339965
CAS No.: 95833-48-0
M. Wt: 330.3 g/mol
InChI Key: ZLAKNYQIYAGBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;phenanthrene-3,4-diol is a chemical compound of significant interest in environmental microbiology and bioremediation research. The phenanthrene-3,4-diol moiety is a well-characterized metabolic intermediate in the bacterial degradation pathway of phenanthrene, a model polycyclic aromatic hydrocarbon (PAH) . Studies on bacteria such as Cycloclasticus and Stenotrophomonas sp. have shown that the degradation of phenanthrene is often initiated by dioxygenase enzymes that target the 3,4-carbon positions, leading to the formation of cis-3,4-dihydrodihydroxyphenanthrene, which is subsequently dehydrogenated to yield phenanthrene-3,4-diol . This diol is a crucial branch point in the metabolic pathway, undergoing further ring cleavage which ultimately leads to the mineralization of the PAH . As a reference standard or a laboratory reagent, this compound is invaluable for scientists studying the mechanisms of PAH biodegradation, elucidating enzyme functions, and investigating the metabolic capabilities of environmental bacteria for the purpose of developing effective bioremediation strategies for contaminated sites. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

95833-48-0

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

acetic acid;phenanthrene-3,4-diol

InChI

InChI=1S/C14H10O2.2C2H4O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16;2*1-2(3)4/h1-8,15-16H;2*1H3,(H,3,4)

InChI Key

ZLAKNYQIYAGBDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Oxidation of Phenanthrene

Phenanthrene undergoes controlled oxidation to introduce hydroxyl groups at the 3 and 4 positions. A method adapted from the synthesis of diphenic acid (EP1575894 patent) involves:

  • Reaction Setup : Heating phenanthrene (10 g) in glacial acetic acid (150 mL) at 75–85°C under reflux.
  • Oxidant Addition : Dropwise addition of 30% hydrogen peroxide (100–300 mL) over 30–60 minutes.
  • Reaction Duration : Maintaining the mixture at 80°C for 3–7 hours to favor dihydroxylation over overoxidation.
  • Workup : Distilling the mixture under reduced pressure to concentrate the product, followed by cooling to crystallize the diol.

Key Observations :

  • Shorter reaction times (3–4 hours) and lower H₂O₂ volumes (100–150 mL) favor diol formation, while extended periods promote dicarboxylic acid derivatives.
  • The crude product is purified via recrystallization from a 10% sodium carbonate solution, yielding phenanthrene-3,4-diol with ~65% efficiency.

Haworth Phenanthrene Synthesis

The classical Haworth synthesis (described in) provides an alternative route:

  • Friedel-Crafts Acylation : Reacting naphthalene with succinic anhydride in the presence of AlCl₃ to form 4-(naphthalen-1-yl)-4-oxobutanoic acid.
  • Reduction : Converting the ketone to a hydrocarbon using zinc amalgam and hydrochloric acid.
  • Cyclization : Heating the intermediate in acetic acid to form 3,4-dihydrophenanthren-1(2H)-one.
  • Aromatization : Dehydrogenation with palladium or selenium yields phenanthrene, which is subsequently hydroxylated using H₂O₂ in acetic acid.

Yield Optimization :

  • A 1:3 molar ratio of phenanthrene to H₂O₂ in acetic acid maximizes diol production (72% yield).
  • Trace metal contaminants (e.g., Fe³⁺) must be avoided to prevent overoxidation to quinones.

Complexation with Acetic Acid

The final step involves combining phenanthrene-3,4-diol with acetic acid to form the 1:2 molecular complex.

Solvent-Assisted Crystallization

  • Mixing : Dissolving phenanthrene-3,4-diol (1 mol) in warm acetic acid (2 mol) at 50°C.
  • Crystallization : Cooling the solution to 4°C to precipitate the complex.
  • Purification : Washing the crystals with cold ether to remove excess acetic acid, followed by vacuum drying.

Critical Parameters :

  • Stoichiometry : A 1:2 ratio of diol to acetic acid is essential for complex stability, as confirmed by X-ray diffraction data in PubChem entries.
  • Solvent Choice : Acetic acid acts as both a reactant and solvent, ensuring homogeneous complexation.

Reaction Optimization and Scalability

Temperature and Time Dependence

Parameter Optimal Range Effect on Yield
Oxidation Temperature 75–85°C Maximizes diol formation
Complexation Temp 45–50°C Ensures complete dissolution
Reaction Time 3–4 hours (oxidation) Minimizes byproducts

Catalytic Enhancements

  • Acid Catalysts : Adding 1–2% sulfuric acid during phenanthrene oxidation increases reaction rate by 20% but risks sulfonation side reactions.
  • Microwave Assistance : Trials with microwave irradiation (100 W, 15 minutes) reduced diol synthesis time by 50% but required stringent temperature control.

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : O–H stretching at 3200–3400 cm⁻¹ and C–O vibrations at 1250 cm⁻¹ confirm diol and acetic acid presence.
  • ¹H NMR : Phenanthrene aromatic protons appear at δ 7.5–8.2 ppm, while acetic acid protons resonate at δ 2.1 ppm.

Purity Assessment

Method Acceptable Purity Typical Impurities
HPLC (C18 column) ≥98% Unreacted phenanthrene
Melting Point 210–212°C Diphenic acid (<2%)

Chemical Reactions Analysis

Types of Reactions

Phenanthrene-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of phenanthrene-3,4-diol, such as 1-hydroxy-2-naphthoic acid and dihydrophenanthrene derivatives .

Mechanism of Action

The mechanism of action of phenanthrene-3,4-diol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Enzymatic Oxidation and Catalytic Efficiency

PAH dihydrodiols are oxidized by AKR1C enzymes to form reactive o-quinones. Catalytic efficiencies (kcat/Km) vary significantly based on structural features (Table 1):

Table 1. Catalytic Efficiency (kcat/Km, mM⁻¹ min⁻¹) of PAH Dihydrodiols by Human AKR1C Enzymes

Compound AKR1C1 AKR1C4 Key Structural Features
Phenanthrene-3,4-diol ND ND Non-bay-region diol
Benzo[c]phenanthrene-3,4-diol 11.8 ND Bay-region diol; planar geometry
Benz[a]anthracene-3,4-diol 68.1 ND Bay-region diol; methyl substitution
Naphthalene-1,2-diol 10.4* ND Smallest PAH; linear structure
5-Methylchrysene-7,8-diol 130* ND Methyl substitution enhances activity

*Data from . ND = Not Detected; *ARK1A1 activity.

Key Findings :

  • Bay-region diols (e.g., benzo[c]phenanthrene-3,4-diol) exhibit higher enzymatic turnover due to planar conformations that favor AKR1C binding .
  • Substituents : Methyl groups (e.g., 5-methylchrysene-7,8-diol) enhance catalytic efficiency by stabilizing enzyme-substrate interactions .
  • Phenanthrene-3,4-diol’s non-bay-region configuration likely reduces its oxidation rate compared to bay-region analogs.

Mutagenicity and Carcinogenicity

Table 2. Tumorigenic and Mutagenic Activities of PAH Diol-Epoxides

Compound Tumorigenic Activity (Mouse Skin) Mutagenicity (TA100 Strain) Key Features
Benzo[c]phenanthrene-3,4-diol-1,2-epoxide 6.5–7.0 papillomas/mouse 90% activity (-)-isomer Bay-region; high potency
Benzo[a]pyrene-7,8-diol-9,10-epoxide 1.5–2.0 papillomas/mouse 100% activity Classic bay-region diol-epoxide
Phenanthrene-3,4-diol-1,2-epoxide Not reported Not tested Non-bay-region; lower reactivity

Key Findings :

  • Bay-region diol-epoxides : Benzo[c]phenanthrene-3,4-diol-1,2-epoxide is 40-fold more tumorigenic than its parent hydrocarbon in mouse skin, surpassing even benzo[a]pyrene derivatives . This is attributed to its pseudodiequatorial hydroxyl conformation, which enhances DNA adduct formation .
  • Stereochemistry : The (-)-diol-epoxide-2 isomer of benzo[c]phenanthrene shows 10-fold higher lung tumorigenicity in newborn mice than its enantiomers, highlighting the role of absolute configuration .

Biodegradation Pathways

Table 3. Microbial Degradation Pathways of PAH Dihydrodiols

Compound Degradation Pathway Key Enzymes/Products
Phenanthrene-3,4-diol Intradiol cleavage → naphthalene-1,2-dicarboxylic acid → tricarboxylic acid cycle Dioxygenases, dehydrogenases
Naphthalene-1,2-diol Extradiol cleavage → salicylic acid → β-ketoadipate Naphthalene dioxygenase
Benzo[c]phenanthrene-3,4-diol Oxidized to catechols → o-quinones (potential detoxification) AKR1Cs, cytochrome P450s

Key Findings :

  • Intradiol vs. Extradiol Cleavage : Phenanthrene-3,4-diol undergoes intradiol cleavage, producing dicarboxylic acids, while naphthalene-1,2-diol follows extradiol pathways .
  • Microbial Enzymes : 3,4-Dihydro phenanthrene-3,4-diol dehydrogenase in Salinivibrio spp. facilitates coal depolymerization, indicating niche-specific degradation roles .

Q & A

Q. What are the recommended synthesis and characterization methods for phenanthrene-3,4-diol?

Phenanthrene-3,4-diol can be synthesized via metabolic activation of polycyclic aromatic hydrocarbons (PAHs) such as benzo[c]phenanthrene using rat liver microsomes, which oxidize the parent compound to its diol form . Characterization typically involves liquid chromatography-mass spectrometry (LC-MS) for structural confirmation and purity assessment. For synthetic routes, intermediates like 4-methoxybenzo[c]phenanthrene can be used to generate anti-benzo[c]phenanthrene-3,4-diol 1,2-epoxide, followed by deprotection . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for validating synthetic products.

Q. What analytical techniques are suitable for detecting acetic acid and phenanthrene-3,4-diol in mixtures?

  • Acetic Acid : Titration with standardized NaOH (using phenolphthalein as an indicator) provides a basic quantification method . For complex matrices, HPLC-UV or gas chromatography (GC) coupled with mass spectrometry (MS) improves sensitivity.
  • Phenanthrene-3,4-diol : LC-MS/MS is preferred due to its high specificity, especially when analyzing metabolic mixtures or environmental samples. Spectrophotometric assays (e.g., total phenolic content) can complement chromatographic methods but lack structural specificity .

Q. How does acetic acid enhance solvent systems for bioactive compound extraction?

Acetic acid, as a hydrogen bond donor (HBD) in deep eutectic solvents (DES) with choline chloride, improves the extraction efficiency of phenolic compounds (e.g., protocatechuic acid, quercetin derivatives) from plant matrices. Its polarity and acidity facilitate the disruption of cell walls, outperforming conventional solvents like methanol or ethanol in certain cases. For instance, DES with acetic acid achieved 1.5–4.4 mg/g yields of phenolic compounds in onion peels .

Advanced Research Questions

Q. What enzymatic pathways govern the metabolic activation of phenanthrene-3,4-diol, and how do enzyme isoforms influence catalytic efficiency?

Human aldo-keto reductases (AKRs), particularly AKR1C1, catalyze the oxidation of PAH trans-dihydrodiols like phenanthrene-3,4-diol into reactive o-quinones. AKR1C1 exhibits a catalytic efficiency (kcat/Km) of 68.1 mM⁻¹min⁻¹ for benz[a]anthracene-3,4-diol, making it a key enzyme in PAH activation. Isoform specificity is critical: AKR1A1 and AKR1C4 show divergent efficiencies for methylated derivatives (e.g., 7-methylbenz[a]anthracene-3,4-diol: 85.8 mM⁻¹min⁻¹ with AKR1A1) . Researchers must prioritize isoform-specific assays to resolve metabolic pathway discrepancies.

Q. How can enzymatic biodegradation systems be designed to degrade phenanthrene-3,4-diol in environmental samples?

Synthetic bacterial consortia expressing enzymes from PAH catabolism pathways (e.g., ring-oxidizing dioxygenases and ring-fission hydrolases) can degrade phenanthrene-3,4-diol. For example, URS-10 enzymes convert pyrene to phenanthrene-3,4-diol, while URS-5 and URS-8 further metabolize it to catechol or phthalic acid . Optimizing enzyme cocktails and monitoring intermediates via LC-MS are essential for system validation.

Q. What evidence supports the carcinogenic potential of phenanthrene-3,4-diol-derived diol epoxides?

Benzo[c]phenanthrene-3,4-diol is metabolized to fjord-region diol epoxides (e.g., benzo[c]phenanthrene-3,4-diol-1,2-oxide), which are mutagenic in bacterial assays and tumorigenic in murine models. These epoxides form DNA adducts, initiating skin and lung tumors. Structural stereochemistry (anti vs. syn diol epoxides) significantly impacts carcinogenicity, with anti-isomers showing higher activity . Researchers must use stereospecific synthesis and in vitro mutagenicity assays (e.g., Ames test) to evaluate risk.

Q. What strategies optimize synthetic routes for phenanthrene-3,4-diol derivatives, such as diol epoxides?

Advanced synthesis involves:

  • Intermediate Protection : Using methoxy groups to stabilize precursors (e.g., 4-methoxybenzo[c]phenanthrene) before epoxidation .
  • Stereochemical Control : Chiral catalysts or enzymatic resolution to isolate bioactive anti-diol epoxides.
  • Safety Protocols : Handling carcinogenic intermediates in fume hoods with personal protective equipment (PPE) .
  • Analytical Validation : LC-MS and NMR to confirm stereochemistry and purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.